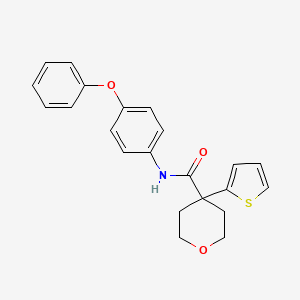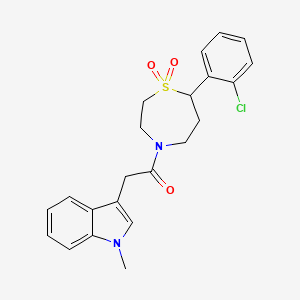![molecular formula C22H14O4S3 B2727307 [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate CAS No. 329078-94-6](/img/structure/B2727307.png)
[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate is a complex organic compound with the molecular formula C22H14O4S3 and a molecular weight of 438.53 This compound features a unique structure that includes thiophene rings and phenyl groups connected through sulfanyl and carbonyloxy linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of thiophene-2-carboxylic acid with 4-(thiophene-2-carbonyloxy)phenyl sulfanylphenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process.
Industrial Production Methods
For large-scale production, the synthesis can be optimized using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Supercritical fluid technology and plasma-assisted methods are also explored for the synthesis of such complex organic compounds due to their efficiency and scalability .
化学反応の分析
Types of Reactions
[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism by which [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The thiophene rings and phenyl groups allow for π-π stacking interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylate derivatives: Compounds with similar thiophene structures.
Phenyl sulfanyl derivatives: Compounds with phenyl groups connected through sulfanyl linkages.
Uniqueness
What sets [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate apart is its combination of thiophene and phenyl groups connected through both sulfanyl and carbonyloxy linkages. This unique structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4S3/c23-21(19-3-1-13-27-19)25-15-5-9-17(10-6-15)29-18-11-7-16(8-12-18)26-22(24)20-4-2-14-28-20/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIBYNVADUZXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2S,4S)-4-methoxypyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2727225.png)
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2727226.png)
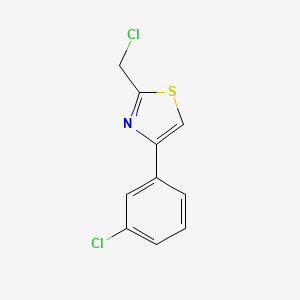
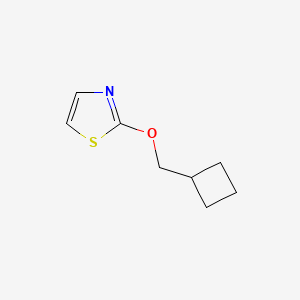
![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)
![2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2727236.png)
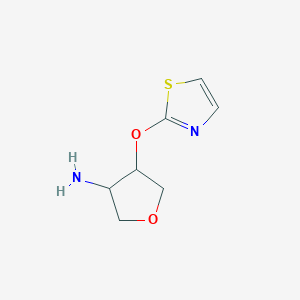
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2727238.png)
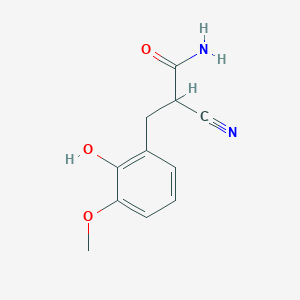
![2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide](/img/structure/B2727240.png)


